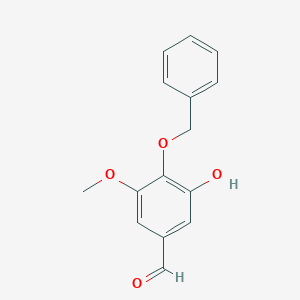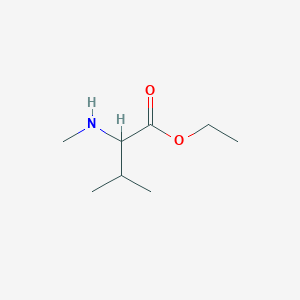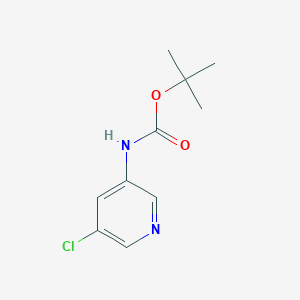methanone](/img/structure/B13502763.png)
[(4-Methylpyrimidin-5-yl)sulfanyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylpyrimidin-5-yl)sulfanylmethanone is a chemical compound with the molecular formula C12H10N2OS. It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a phenylmethanone group attached via a sulfur atom at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyrimidin-5-yl)sulfanylmethanone typically involves the reaction of 4-methylpyrimidine-5-thiol with benzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
化学反应分析
Types of Reactions
(4-Methylpyrimidin-5-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学研究应用
(4-Methylpyrimidin-5-yl)sulfanylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Methylpyrimidin-5-yl)sulfanylmethanone involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways .
相似化合物的比较
Similar Compounds
(4-Methylpyrimidin-5-yl)sulfanylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-Methylpyrimidin-5-yl)sulfanylethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(4-Methylpyrimidin-5-yl)sulfanylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pyrimidine ring and a phenylmethanone group linked via a sulfur atom makes it a versatile compound for various applications.
属性
分子式 |
C12H10N2OS |
|---|---|
分子量 |
230.29 g/mol |
IUPAC 名称 |
S-(4-methylpyrimidin-5-yl) benzenecarbothioate |
InChI |
InChI=1S/C12H10N2OS/c1-9-11(7-13-8-14-9)16-12(15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI 键 |
WOFKQZVSMUJBFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=NC=C1SC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
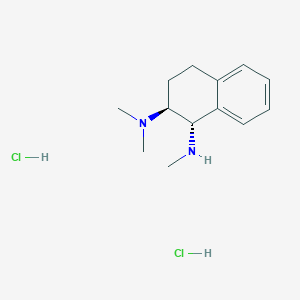
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
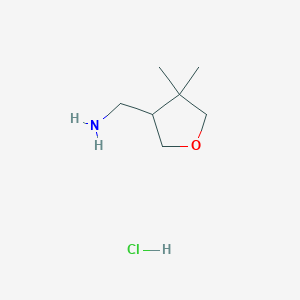
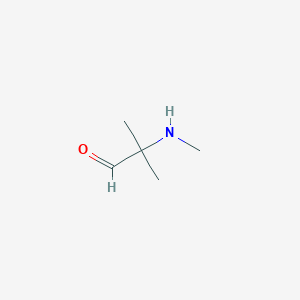
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
